molecular formula C7H5ClF3NO3S B3049775 2-Methoxy-4-(trifluoromethyl)pyridine-3-sulfonyl chloride CAS No. 219715-41-0

2-Methoxy-4-(trifluoromethyl)pyridine-3-sulfonyl chloride

Cat. No.: B3049775
CAS No.: 219715-41-0
M. Wt: 275.63 g/mol
InChI Key: DMKFWTCEKLNOKK-UHFFFAOYSA-N
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Description

2-Methoxy-4-(trifluoromethyl)pyridine-3-sulfonyl chloride is a chemical compound with the molecular formula C7H5ClF3NO3S. It is known for its unique structural features, including a methoxy group, a trifluoromethyl group, and a sulfonyl chloride group attached to a pyridine ring. This compound is of significant interest in various fields of scientific research and industrial applications due to its reactivity and functional properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-4-(trifluoromethyl)pyridine-3-sulfonyl chloride typically involves the introduction of the sulfonyl chloride group to the pyridine ring. One common method includes the chlorination of 2-methoxy-4-(trifluoromethyl)pyridine using chlorosulfonic acid under controlled conditions. The reaction is carried out at low temperatures to prevent decomposition and to ensure high yield .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of advanced catalysts and optimized reaction conditions can further improve the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-4-(trifluoromethyl)pyridine-3-sulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmaceuticals

2-Methoxy-4-(trifluoromethyl)pyridine-3-sulfonyl chloride serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its applications in drug development include:

  • Antibacterial and Antifungal Agents : Research indicates that this compound exhibits potential antibacterial and antifungal properties by inhibiting specific enzymes or receptors involved in disease processes. For instance, it may target enzyme systems essential for bacterial cell wall synthesis .
  • Anti-inflammatory and Anticancer Properties : The compound is being investigated for its potential use in developing drugs with anti-inflammatory and anticancer effects, leveraging its ability to modify biomolecules.

Agrochemicals

In agrochemical research, this compound is utilized as a building block for synthesizing herbicides and pesticides. Its structural characteristics allow it to interact effectively with biological targets in plants and pests, enhancing efficacy in agricultural applications .

Chemical Research

The compound is also used in chemical research as a building block for synthesizing more complex molecules. It facilitates the development of novel compounds with unique properties through various chemical reactions:

  • Substitution Reactions : The sulfonyl chloride group can be replaced by nucleophiles such as amines or alcohols, leading to the formation of sulfonamide or sulfonate derivatives.
  • Modification of Biomolecules : It is employed in studies aimed at understanding biological pathways by modifying biomolecules to investigate their interactions .

Case Study 1: Antimicrobial Activity

A study explored the antimicrobial activity of various pyridine derivatives, including this compound. Results indicated significant inhibition of bacterial growth, suggesting its potential as a lead compound for developing new antibiotics.

Case Study 2: Synthesis of Anticancer Agents

Research focused on synthesizing novel anticancer agents using this compound as an intermediate. The synthesized compounds exhibited promising cytotoxicity against cancer cell lines, warranting further investigation into their mechanisms of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methoxy-4-(trifluoromethyl)pyridine-3-sulfonyl chloride is unique due to the presence of all three functional groups (methoxy, trifluoromethyl, and sulfonyl chloride) on the pyridine ring. This combination of functional groups imparts distinct reactivity and properties, making it valuable in various synthetic and research applications .

Biological Activity

2-Methoxy-4-(trifluoromethyl)pyridine-3-sulfonyl chloride is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological activity, and applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₇H₅ClF₃NO₃S, with a molecular weight of approximately 275.63 g/mol. The compound features:

  • A pyridine ring .
  • A methoxy group that enhances solubility.
  • A trifluoromethyl group that increases lipophilicity.
  • A sulfonyl chloride group , which is reactive and can participate in further chemical modifications.

Synthesis

The synthesis of this compound typically involves chlorination processes, such as:

  • Chlorination with chlorosulfonic acid : This method allows for the introduction of the sulfonyl chloride group under controlled conditions to maximize yield and purity.
  • Alternative methods : Other synthetic routes may include the reaction of 2-methoxy-3-propylthio-4-(trifluoromethyl)pyridine with chlorine gas in the presence of pyridine and dichloromethane.

Antibacterial and Antifungal Properties

Research indicates that this compound exhibits significant antibacterial and antifungal activities. Its mechanism is believed to involve interaction with specific enzymes or proteins essential for microbial growth, such as those involved in cell wall synthesis. For example, compounds with similar structures have been shown to inhibit bacterial growth effectively .

Anticancer Activity

In vitro studies have demonstrated that this compound possesses anticancer properties against various human cancer cell lines:

  • IC50 Values : Compounds structurally related to this compound exhibited IC50 values lower than traditional chemotherapeutics like Doxorubicin. For instance, one study reported IC50 values of 22.4 μM against PACA2 cells, indicating promising anticancer activity .

Mechanistic Insights

Molecular docking studies have suggested that this compound may inhibit key proteins involved in cancer progression. For example, it has been shown to down-regulate genes such as EGFR and KRAS in lung cancer cells, which are critical for tumor growth and metastasis .

Applications in Medicinal Chemistry

Due to its biological activity, this compound is being explored for:

  • Drug Development : As a building block for synthesizing new pharmaceuticals targeting bacterial infections and cancer.
  • Modification of Biomolecules : It can be used to modify biomolecules for studying biological pathways and interactions.

Case Studies

Several studies have highlighted the compound's potential:

  • Antimicrobial Efficacy : In a comparative study, derivatives of pyridine sulfonyl chlorides were tested against various pathogens, showing effective inhibition at low concentrations .
  • Cancer Research : The compound's derivatives were evaluated against multiple cancer cell lines, demonstrating superior efficacy compared to standard treatments .

Properties

IUPAC Name

2-methoxy-4-(trifluoromethyl)pyridine-3-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClF3NO3S/c1-15-6-5(16(8,13)14)4(2-3-12-6)7(9,10)11/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMKFWTCEKLNOKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CC(=C1S(=O)(=O)Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClF3NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10893288
Record name 2-Methoxy-4-(trifluoromethyl)pyridine-3-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10893288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

219715-41-0
Record name 2-Methoxy-4-(trifluoromethyl)-3-pyridinesulfonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=219715-41-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Pyridinesulfonyl chloride, 2-methoxy-4-(trifluoromethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0219715410
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Pyridinesulfonyl chloride, 2-methoxy-4-(trifluoromethyl)-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Methoxy-4-(trifluoromethyl)pyridine-3-sulfonyl chloride
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methoxy-4-(trifluoromethyl)pyridine-3-sulfonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.124.045
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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